Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate
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Overview
Description
Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate is an organic compound with a complex structure that includes a sulfonyl group, a phenyl ring, and a bis(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate typically involves the reaction of methanol with a precursor compound such as 6-tert-Butyl-2,3-naphthalenedicarbonitrile . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bis(2-hydroxyethyl)amino group may facilitate binding to proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate is unique due to the presence of both the sulfonyl and bis(2-hydroxyethyl)amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
6625-87-2 |
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Molecular Formula |
C14H21NO6S |
Molecular Weight |
331.39 g/mol |
IUPAC Name |
methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate |
InChI |
InChI=1S/C14H21NO6S/c1-21-14(18)11-22(19,20)10-12-2-4-13(5-3-12)15(6-8-16)7-9-17/h2-5,16-17H,6-11H2,1H3 |
InChI Key |
HYPJDZGNGGAKQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)N(CCO)CCO |
Origin of Product |
United States |
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